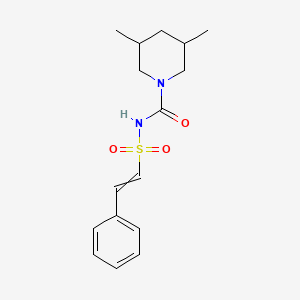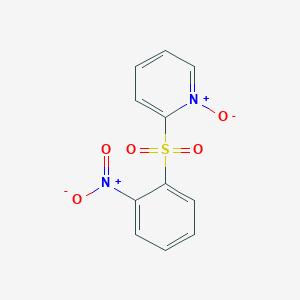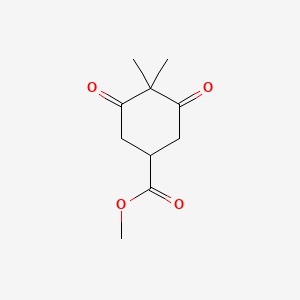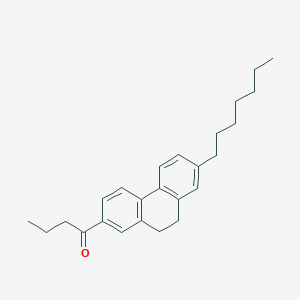![molecular formula C11H24NP B14592651 1-[Di(propan-2-yl)phosphanyl]piperidine CAS No. 61388-50-9](/img/structure/B14592651.png)
1-[Di(propan-2-yl)phosphanyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Di(propan-2-yl)phosphanyl]piperidine is a compound that features a piperidine ring substituted with a di(propan-2-yl)phosphanyl group Piperidine is a six-membered heterocyclic amine, and the di(propan-2-yl)phosphanyl group is a phosphine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Di(propan-2-yl)phosphanyl]piperidine typically involves the reaction of piperidine with di(propan-2-yl)phosphine. This can be achieved through a nucleophilic substitution reaction where the piperidine nitrogen attacks the phosphorus atom of di(propan-2-yl)phosphine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[Di(propan-2-yl)phosphanyl]piperidine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Complexation: The phosphine group can form complexes with transition metals, making it useful in catalysis.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under mild conditions.
Substitution: Halogenated compounds can be used as electrophiles in substitution reactions.
Complexation: Transition metal salts like palladium or platinum can be used to form metal-phosphine complexes.
Major Products:
Phosphine Oxides: Formed from the oxidation of the phosphine group.
Substituted Piperidines: Resulting from nucleophilic substitution reactions.
Metal Complexes: Formed from the reaction with transition metals.
Applications De Recherche Scientifique
1-[Di(propan-2-yl)phosphanyl]piperidine has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Medicine: Investigated for its role in drug design and synthesis.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[Di(propan-2-yl)phosphanyl]piperidine largely depends on its role as a ligand in catalysis. The phosphine group coordinates with transition metals, facilitating various catalytic processes. The piperidine ring can also interact with biological targets, potentially influencing the activity of enzymes or receptors.
Comparaison Avec Des Composés Similaires
1-Di(propan-2-yl)phosphino-2-(N,N-dimethylamino)-1H-indene: Another phosphine-containing compound with different substituents.
Di(propan-2-yl)phosphine: Lacks the piperidine ring but shares the phosphine group.
Piperidine: The parent compound without the phosphine substitution.
Uniqueness: 1-[Di(propan-2-yl)phosphanyl]piperidine is unique due to the combination of the piperidine ring and the di(propan-2-yl)phosphanyl group. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
61388-50-9 |
|---|---|
Formule moléculaire |
C11H24NP |
Poids moléculaire |
201.29 g/mol |
Nom IUPAC |
piperidin-1-yl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C11H24NP/c1-10(2)13(11(3)4)12-8-6-5-7-9-12/h10-11H,5-9H2,1-4H3 |
Clé InChI |
VHGYXWONBTUADL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P(C(C)C)N1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-amine](/img/structure/B14592576.png)
![Benzyl [4-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(propan-2-ylamino)butyl] phosphate](/img/structure/B14592584.png)

![7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14592596.png)

![2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol](/img/structure/B14592610.png)







